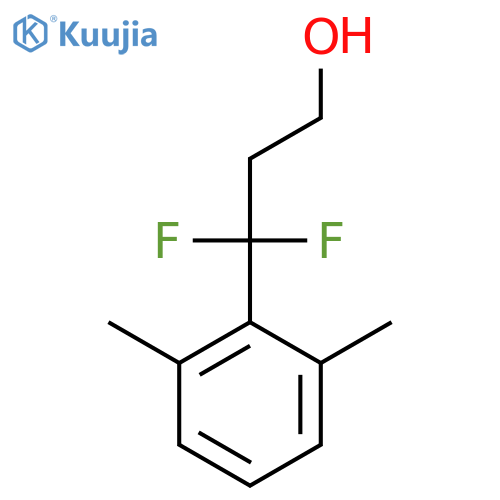Cas no 2229174-83-6 (3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)

2229174-83-6 structure
商品名:3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol
- 2229174-83-6
- EN300-1965400
-
- インチ: 1S/C11H14F2O/c1-8-4-3-5-9(2)10(8)11(12,13)6-7-14/h3-5,14H,6-7H2,1-2H3
- InChIKey: SEVWRGQZPYBOEJ-UHFFFAOYSA-N
- ほほえんだ: FC(CCO)(C1C(C)=CC=CC=1C)F
計算された属性
- せいみつぶんしりょう: 200.10127139g/mol
- どういたいしつりょう: 200.10127139g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 20.2Ų
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965400-5.0g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-1965400-2.5g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1965400-0.5g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1965400-1g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1965400-0.1g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1965400-0.25g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1965400-0.05g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1965400-1.0g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1965400-5g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 5g |
$3977.0 | 2023-09-17 | ||
| Enamine | EN300-1965400-10.0g |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol |
2229174-83-6 | 10g |
$5897.0 | 2023-05-31 |
3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol 関連文献
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
2229174-83-6 (3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
